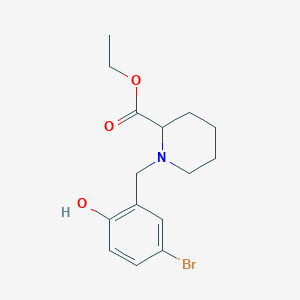

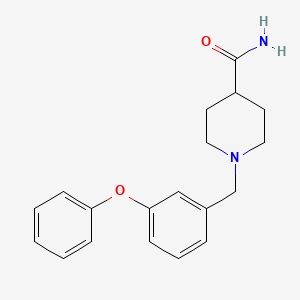

![molecular formula C18H21NO B3852261 1-[4-(benzyloxy)benzyl]pyrrolidine](/img/structure/B3852261.png)

1-[4-(benzyloxy)benzyl]pyrrolidine

Overview

Description

“1-[4-(benzyloxy)benzyl]pyrrolidine” is a compound that falls under the class of pyrrolidines . Pyrrolidines are organic compounds with a five-membered ring structure containing nitrogen . They are used widely in medicinal chemistry to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidines involves various methods. One efficient method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .

Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For instance, they can be prepared from very simple materials, such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . A synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .

Scientific Research Applications

Catalysis in Organic Synthesis

1-[4-(benzyloxy)benzyl]pyrrolidine derivatives have been utilized in organic synthesis, particularly in catalytic processes. For instance, Bender and Widenhoefer (2005) demonstrated the use of a platinum catalyst for intramolecular hydroamination, forming pyrrolidine derivatives like 1-benzyl-2-methyl-4,4-diphenylpyrrolidine. This process shows excellent functional group compatibility and low moisture sensitivity, highlighting its utility in synthesizing complex organic molecules (Bender & Widenhoefer, 2005).

Intermediate in Anticancer Drug Synthesis

Zhang et al. (2018) identified 4-(pyrrolidin-1-ylmethyl)benzaldehyde as a critical intermediate for small molecule anticancer drugs. They optimized a high-yield synthetic method for this compound, which is significant in the development of new antitumor drugs and improving the efficiency and safety of existing anticancer medications (Zhang, Cao, Xu, & Wang, 2018).

Development of Pharmaceutical Analogs

Research by Galeazzi et al. (2003) involved synthesizing a conformationally restricted analog of pregabalin, a drug used for neuropathic pain. This study showcased the potential of pyrrolidine derivatives in modifying existing pharmaceuticals to enhance their therapeutic properties or reduce side effects (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).

Synthesis of Enzymatic Inhibitors

Lombardo, Fabbroni, and Trombini (2001) reported the synthesis of azasugars, which are enzymatic inhibitors, using a pyrrolidine derivative. These compounds have applications in treating disorders related to enzyme malfunction or overactivity (Lombardo, Fabbroni, & Trombini, 2001).

Chiral Building Blocks in Organic Synthesis

Karlsson and Högberg (2001) explored the asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to produce trans-3,4-disubstituted pyrrolidines. These compounds serve as chiral building blocks for the synthesis of enantiopure bioactive pyrrolidines, crucial in the pharmaceutical industry for creating drugs with specific enantiomeric properties (Karlsson & Högberg, 2001).

Electrocatalytic Applications

Lu et al. (2014) studied the electrochemical polymerization of pyrrole containing TEMPO side chains, demonstrating the high electrocatalytic activity of such polymers for oxidation reactions. This research opens avenues for the use of pyrrolidine derivatives in electrocatalysis and the development of new materials for energy conversion and storage applications (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).

Synthesis of Sialidase Inhibitors

Czollner, Kuszmann, and Vasella (1990) synthesized pyrrolidine derivatives as potential sialidase inhibitors. These compounds are significant in developing treatments for bacterial infections and other diseases where sialidase activity is a factor (Czollner, Kuszmann, & Vasella, 1990).

properties

IUPAC Name |

1-[(4-phenylmethoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-6-17(7-3-1)15-20-18-10-8-16(9-11-18)14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYNBJXDHCHISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Benzyloxy)benzyl]pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B3852188.png)

![4-[3-(2-ethyl-1-piperidinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B3852204.png)

![N-benzyl-N-[(5-bromo-2-furyl)methyl]-1-butanamine](/img/structure/B3852218.png)

![N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3852228.png)

![6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852238.png)

![5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852269.png)

![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B3852277.png)

![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B3852280.png)